molecular formula C12H15ClOS B13647503 1-(3-Chlorophenyl)-2-(propylthio)propan-1-one

1-(3-Chlorophenyl)-2-(propylthio)propan-1-one

Katalognummer: B13647503
Molekulargewicht: 242.77 g/mol
InChI-Schlüssel: ACRMVGNUZXGVIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chlorophenyl)-2-(propylsulfanyl)propan-1-one is an organic compound with a molecular formula of C12H15ClOS It is a ketone derivative characterized by the presence of a chlorophenyl group and a propylsulfanyl group attached to a propanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-2-(propylsulfanyl)propan-1-one typically involves the reaction of 3-chloropropiophenone with propylthiol in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium hydroxide is frequently used to deprotonate the thiol group.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1-(3-chlorophenyl)-2-(propylsulfanyl)propan-1-one may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chlorophenyl)-2-(propylsulfanyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorophenyl)-2-(propylsulfanyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(3-chlorophenyl)-2-(propylsulfanyl)propan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Vergleich Mit ähnlichen Verbindungen

    1-(3-Chlorophenyl)propan-1-one: Lacks the propylsulfanyl group, resulting in different chemical and biological properties.

    1-(4-Chlorophenyl)-2-(propylsulfanyl)propan-1-one: Similar structure but with the chlorine atom in a different position, affecting its reactivity and applications.

    1-(3-Bromophenyl)-2-(propylsulfanyl)propan-1-one: Bromine substitution instead of chlorine, leading to variations in chemical behavior.

Uniqueness: 1-(3-Chlorophenyl)-2-(propylsulfanyl)propan-1-one is unique due to the presence of both the chlorophenyl and propylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H15ClOS

Molekulargewicht

242.77 g/mol

IUPAC-Name

1-(3-chlorophenyl)-2-propylsulfanylpropan-1-one

InChI

InChI=1S/C12H15ClOS/c1-3-7-15-9(2)12(14)10-5-4-6-11(13)8-10/h4-6,8-9H,3,7H2,1-2H3

InChI-Schlüssel

ACRMVGNUZXGVIS-UHFFFAOYSA-N

Kanonische SMILES

CCCSC(C)C(=O)C1=CC(=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.